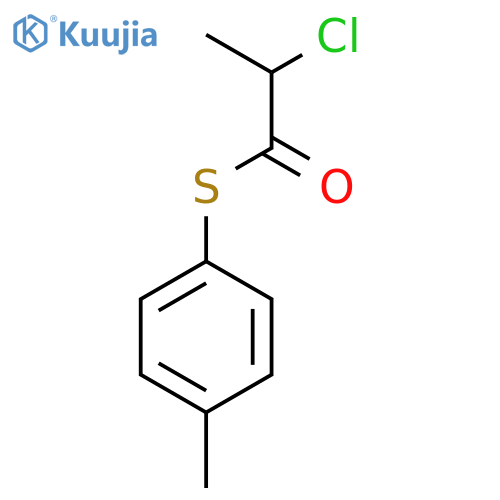

Cas no 883498-52-0 (S-(2-Chloropropionyl)-p-mercaptotoluene)

883498-52-0 structure

商品名:S-(2-Chloropropionyl)-p-mercaptotoluene

CAS番号:883498-52-0

MF:C10H11ClOS

メガワット:214.711740732193

MDL:MFCD03425947

CID:4673749

PubChem ID:5006644

S-(2-Chloropropionyl)-p-mercaptotoluene 化学的及び物理的性質

名前と識別子

-

- S-(2-Chloropropionyl)-p-mercaptotoluene

- S-(4-methylphenyl) 2-chloropropanethioate

- S-(2-CHLOROPROPIONYL)-4-MERCAPTOTOLUENE

- 883498-52-0

- AKOS015848598

-

- MDL: MFCD03425947

- インチ: 1S/C10H11ClOS/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h3-6,8H,1-2H3

- InChIKey: YZFIEIFBYLSJEJ-UHFFFAOYSA-N

- ほほえんだ: ClC(C)C(=O)SC1C=CC(C)=CC=1

計算された属性

- せいみつぶんしりょう: 214.0219138g/mol

- どういたいしつりょう: 214.0219138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 3.6

S-(2-Chloropropionyl)-p-mercaptotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C588258-100mg |

S-(2-Chloropropionyl)-p-mercaptotoluene |

883498-52-0 | 100mg |

$ 65.00 | 2022-06-06 | ||

| A2B Chem LLC | AY10518-1g |

S-(2-Chloropropionyl)-p-mercaptotoluene |

883498-52-0 | 97% | 1g |

$105.00 | 2024-04-19 | |

| TRC | C588258-500mg |

S-(2-Chloropropionyl)-p-mercaptotoluene |

883498-52-0 | 500mg |

$ 115.00 | 2022-06-06 | ||

| TRC | C588258-50mg |

S-(2-Chloropropionyl)-p-mercaptotoluene |

883498-52-0 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007377-5g |

S-(2-Chloropropionyl)-p-mercaptotoluene |

883498-52-0 | 97% | 5g |

3022.0CNY | 2021-07-05 | |

| Matrix Scientific | 007377-1g |

S-(2-Chloropropionyl)-p-mercaptotoluene, 97% |

883498-52-0 | 97% | 1g |

$46.00 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007377-1g |

S-(2-Chloropropionyl)-p-mercaptotoluene |

883498-52-0 | 97% | 1g |

746.0CNY | 2021-07-05 | |

| Matrix Scientific | 007377-5g |

S-(2-Chloropropionyl)-p-mercaptotoluene, 97% |

883498-52-0 | 97% | 5g |

$186.00 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633717-1g |

S-(p-tolyl) 2-chloropropanethioate |

883498-52-0 | 98% | 1g |

¥537.00 | 2024-04-27 |

S-(2-Chloropropionyl)-p-mercaptotoluene 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

883498-52-0 (S-(2-Chloropropionyl)-p-mercaptotoluene) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量